molecular formula C20H28N2O3 B14991000 5-Butyl-2-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

5-Butyl-2-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No.: B14991000
M. Wt: 344.4 g/mol
InChI Key: YJMKURDDKONLDF-UHFFFAOYSA-N
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Description

5-Butyl-2-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,3-diazatricyclo[3311~3,7~]decan-6-one is a complex organic compound with a unique structure that includes a diazatricyclic core and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-2-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multiple steps, including the formation of the diazatricyclic core and the introduction of the butyl, hydroxy, methoxy, and methyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-Butyl-2-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the diazatricyclic core or other functional groups.

    Substitution: The methoxy and hydroxy groups can participate in substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the diazatricyclic core could produce a more saturated compound.

Scientific Research Applications

5-Butyl-2-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-Butyl-2-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes. Detailed studies are required to elucidate the exact mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Butyl-2-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one include other diazatricyclic compounds with different substituents or functional groups. Examples include:

Uniqueness

The uniqueness of 5-Butyl-2-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,3-diazatricyclo[3311~3,7~]decan-6-one lies in its specific combination of functional groups and the diazatricyclic core, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H28N2O3

Molecular Weight

344.4 g/mol

IUPAC Name

5-butyl-2-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

InChI

InChI=1S/C20H28N2O3/c1-4-5-8-20-12-21-10-19(2,18(20)24)11-22(13-20)17(21)14-6-7-15(23)16(9-14)25-3/h6-7,9,17,23H,4-5,8,10-13H2,1-3H3

InChI Key

YJMKURDDKONLDF-UHFFFAOYSA-N

Canonical SMILES

CCCCC12CN3CC(C1=O)(CN(C2)C3C4=CC(=C(C=C4)O)OC)C

Origin of Product

United States

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